molecular formula C8H7FN2O B1288027 4-Amino-6-fluoroisoindolin-1-one CAS No. 850462-63-4

4-Amino-6-fluoroisoindolin-1-one

Cat. No. B1288027
M. Wt: 166.15 g/mol
InChI Key: VNYPAFNRKZFPTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-6-fluoroisoindolin-1-one is a chemical compound with the molecular formula C8H7FN2O . It is used in scientific research and offers diverse applications, including drug discovery, organic synthesis, and material science, owing to its unique properties and structural versatility.


Synthesis Analysis

The synthesis of isoindolinones, such as 4-Amino-6-fluoroisoindolin-1-one, has been achieved through various methods. One approach involves transition metal-catalyzed C−C bond-forming reactions . Another method includes the detrifluoroacetylative in situ generation of tertiary enolates followed by Mannich reaction with (Ss)-sulfinylimines .


Molecular Structure Analysis

The molecular structure of 4-Amino-6-fluoroisoindolin-1-one can be analyzed using various techniques. Molecular modeling studies can provide insights into the structural characteristics of the compound . Additionally, tools like “What is this?” (WIT) can be used for the fully automated structure determination of small molecules .


Chemical Reactions Analysis

The chemical reactions involving 4-Amino-6-fluoroisoindolin-1-one can be analyzed using various methods. Transformer models have been used to accurately predict a wide range of chemical reactions . Additionally, frontier molecular orbitalets (FMOLs) can be used to describe the reactivity of large systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-6-fluoroisoindolin-1-one can be analyzed using various methods. For instance, the compound’s properties can be determined based on its structure, chemical names, and classification . Additionally, statistical analysis can be used to understand the distribution of various physical and chemical properties of amino acid residues .

Scientific Research Applications

1. Pharmaceutical Synthesis

N-isoindoline-1,3-dione derivatives have gained significant attention for their potential use in pharmaceutical synthesis . The structure–activity relationships and biological properties of these derivatives are being studied with the aim of unlocking their potential as therapeutic agents .

5. Organic Synthesis

N-isoindoline-1,3-dione derivatives are used in organic synthesis . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .

7. Antiviral Activity

Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as potential antiviral agents . In one study, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

8. Anti-inflammatory Activity

Some indole derivatives have shown good in vivo anti-inflammatory activity . For example, compounds with a SO2Me moiety and compounds like 3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)(4-fluorophenyl)methanone were found to be more potent than indomethacin .

Future Directions

The future directions of research involving 4-Amino-6-fluoroisoindolin-1-one could involve further exploration of its biological activities and potential therapeutic applications. The application of artificial intelligence to chemistry has grown tremendously in recent years, and this could also be applied to the study of compounds like 4-Amino-6-fluoroisoindolin-1-one .

properties

IUPAC Name

4-amino-6-fluoro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-4-1-5-6(7(10)2-4)3-11-8(5)12/h1-2H,3,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYPAFNRKZFPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2N)F)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591946
Record name 4-Amino-6-fluoro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-fluoroisoindolin-1-one

CAS RN

850462-63-4
Record name 4-Amino-6-fluoro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.86 g (7.32 mmol) of 2-(azidomethyl)-5-fluoro-3-nitrobenzoic acid methyl ester is added in 46 ml of ethanol and 3.4 ml of glacial acetic acid and mixed with 256.6 mg of Pd/C. After stirring overnight at room temperature under a hydrogen atmosphere, the catalyst is suctioned off via a glass fiber filter, and the filtrate is evaporated to the dry state. The residue, 1.18 mg (97.5%) of the desired compound, is further incorporated in crude form.
Name
2-(azidomethyl)-5-fluoro-3-nitrobenzoic acid methyl ester
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
256.6 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.86 g (7.32 mmol) of 2-(azidomethyl)-5-fluoro-3-nitrobenzoic acid methyl ester is added into 46 ml of ethanol and 3.4 ml of glacial acetic acid, and it is mixed with 256.6 mg of Pd/C. After stirring overnight at room temperature under hydrogen atmosphere, the catalyst is suctioned off with a glass-fiber filter, and the filtrate is evaporated to the dry state. The residue, 1.18 mg (97.5%) of the desired compound, is further used in crude form.
Name
2-(azidomethyl)-5-fluoro-3-nitrobenzoic acid methyl ester
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
solvent
Reaction Step One
Name
Quantity
256.6 mg
Type
catalyst
Reaction Step Two

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